1-Methyl Estrone-3-acetate
Description
1-Methyl Estrone-3-acetate is a synthetic steroidal derivative of estrone, a naturally occurring estrogen. The compound features a methyl group at the 1-position and an acetylated hydroxyl group at the 3-position of the estrone backbone. This structural modification enhances its lipophilicity and metabolic stability compared to estrone, making it valuable in pharmacological research, particularly in hormone therapy and receptor-binding studies.
Properties
CAS No. |
30903-07-2 |
|---|---|
Molecular Formula |
C₂₁H₂₆O₃ |
Molecular Weight |
326.43 |
Synonyms |
3-(Acetyloxy)-1-methylestra-1,3,5(10)-trien-17-one; 3-Hydroxy-1-methylestra-1,3,5(10)-trien-17-one; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Estrone Acetate
- Structure : Acetylated at the 3-position but lacks the 1-methyl group.
- Applications : Used as a reference standard in hormone assays and pharmaceutical intermediates.
8-O-Acetylshanzhiside Methyl Ester
- Structure : A methyl ester with acetyl and hydroxyl substitutions on a cyclopenta[c]pyran backbone.
- Applications : Employed in pharmacological research, food/cosmetic studies, and as synthetic precursors.
- Key Differences: Unlike 1-Methyl Estrone-3-acetate, this compound is non-steroidal and derived from iridoid glycosides, limiting direct functional comparability .
Methyl Aceto Acetate
- Structure : A simple methyl ester of acetoacetic acid (C₅H₈O₃).
- Applications : Primarily a pharmaceutical intermediate.
- Its reactivity and flammability (NFPA hazard classification) contrast with the stability of steroidal esters like this compound .
Ethyl 1-Methylbutyl Cyanoacetate
- Structure: A branched-chain cyanoacetate ester (C₁₂H₂₁NO₂).
- Applications : Used in organic synthesis.
- Key Differences: The presence of a cyano group and ethyl chain alters solubility and reactivity compared to steroidal esters. No evidence of hormonal activity is reported .
Research Findings and Limitations
- Synthesis Methods : Evidence suggests that methyl esters like this compound may be synthesized via Stobbe condensation or methylation with diazomethane, as seen in analogous succinate derivatives .
- Safety Profile : While this compound’s hazards are undocumented, structurally simpler methyl esters (e.g., Methyl 2-hydroxyacetate) require precautions against inhalation and skin contact .
- Data Gaps : The provided evidence lacks direct studies on this compound’s receptor-binding kinetics, metabolic pathways, or toxicity. Comparative analyses rely on extrapolation from related compounds.
Q & A
Basic: What experimental protocols are recommended for synthesizing 1-Methyl Estrone-3-acetate with high purity?
Methodological Answer:
Synthesis typically involves esterification of estrone at the 3-hydroxyl position using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., pyridine). To ensure purity:
- Use column chromatography (silica gel, hexane/ethyl acetate gradient) for purification.
- Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via -NMR (e.g., methyl ester resonance at ~2.05 ppm) and high-resolution mass spectrometry (HRMS) .
- Document reagent ratios, reaction time, and temperature rigorously to ensure reproducibility .
Basic: Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Structural Confirmation:
- -NMR to resolve carbonyl carbons (e.g., acetate carbonyl at ~170 ppm).
- IR spectroscopy to identify ester C=O stretching (~1740 cm).
- Purity Assessment:
- Cross-validate results against reference spectra from databases like NIST or DSSTox .
Advanced: How can researchers address contradictions in reported biological activities of this compound across studies?
Methodological Answer:
- Systematic Review: Conduct a meta-analysis by:
- Searching ≥2 databases (e.g., PubMed, SciFinder) with controlled vocabularies (MeSH terms) and Boolean operators .
- Screening studies using predefined inclusion/exclusion criteria (e.g., in vitro vs. in vivo models) .
- Data Harmonization: Normalize variables (e.g., dose, exposure time, cell lines) and use statistical tools (ANOVA, regression) to identify confounding factors .
- Experimental Replication: Reproduce conflicting studies under standardized conditions to isolate methodological discrepancies .
Advanced: What strategies optimize experimental design for studying metabolic pathways of this compound?
Methodological Answer:
- Isotopic Labeling: Synthesize deuterated analogs (e.g., -labeled methyl groups) to track metabolic products via LC-MS/MS .
- In Vitro Models: Use hepatocyte cultures or microsomal assays to identify phase I/II metabolites. Include controls with CYP450 inhibitors (e.g., ketoconazole) to map enzymatic pathways .
- Data Integration: Combine metabolomics (untargeted MS) with kinetic modeling to quantify metabolic flux .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods for synthesis/purification steps to minimize inhalation risks.
- Spill Management: Neutralize liquid spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage: Keep in airtight containers under nitrogen at –20°C to prevent degradation .
Advanced: How can researchers validate the stability of this compound under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing:
- Kinetic Modeling: Apply the Arrhenius equation to predict shelf-life at standard storage temperatures .
Basic: What statistical methods are appropriate for dose-response studies involving this compound?
Methodological Answer:
- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) to calculate EC values.
- Error Analysis: Use bootstrapping or Monte Carlo simulations to quantify confidence intervals .
- Reproducibility: Include ≥3 biological replicates and report standard deviations in all datasets .
Advanced: How can computational methods enhance understanding of this compound’s receptor interactions?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to predict binding affinities to estrogen receptors (ERα/ERβ). Validate with mutagenesis studies .
- MD Simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of ligand-receptor complexes .
- QSAR Modeling: Corrogate structural analogs to identify critical substituents for activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
